molecular formula C17H19N5O4 B1267887 3'-Azido-5'-O-benzyl-3'-deoxythymidine CAS No. 121456-55-1

3'-Azido-5'-O-benzyl-3'-deoxythymidine

Cat. No.: B1267887
CAS No.: 121456-55-1
M. Wt: 357.4 g/mol
InChI Key: SGONCMFUCIXRLO-RRFJBIMHSA-N
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Description

3’-Azido-5’-O-benzyl-3’-deoxythymidine is a potent antiviral compound that has found a variety of applications in biomedical research and clinical practice. Originally developed in the 1960s as a potential cancer therapy, its dramatic antiretroviral activity led to its subsequent approval by the FDA in 1987 for the treatment of HIV/AIDS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-5’-O-benzyl-3’-deoxythymidine typically involves multiple steps, starting from thymidine. The key steps include the protection of the hydroxyl groups, azidation of the 3’-position, and benzylation of the 5’-position. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate these transformations .

Industrial Production Methods

Industrial production methods for 3’-Azido-5’-O-benzyl-3’-deoxythymidine are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-5’-O-benzyl-3’-deoxythymidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of 3’-Azido-5’-O-benzyl-3’-deoxythymidine, which can have different biological activities and properties .

Scientific Research Applications

3’-Azido-5’-O-benzyl-3’-deoxythymidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.

    Medicine: It is a key component in antiretroviral therapy for HIV/AIDS.

    Industry: It is used in the production of antiviral drugs and as a research reagent

Mechanism of Action

The mechanism of action of 3’-Azido-5’-O-benzyl-3’-deoxythymidine involves its incorporation into viral DNA during replication. The azido group at the 3’-position prevents the formation of phosphodiester linkages, thereby terminating the growing DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine: Another potent antiviral compound with similar mechanisms of action.

    2’,3’-Dideoxycytidine: Used in antiretroviral therapy but with different pharmacokinetic properties.

    Lamivudine: Another nucleoside analog used in combination therapies for HIV/AIDS.

Uniqueness

3’-Azido-5’-O-benzyl-3’-deoxythymidine is unique due to its specific structural modifications, which enhance its antiviral activity and pharmacokinetic properties. The benzyl group at the 5’-position increases its lipophilicity, improving its cellular uptake and distribution .

Properties

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-11-8-22(17(24)19-16(11)23)15-7-13(20-21-18)14(26-15)10-25-9-12-5-3-2-4-6-12/h2-6,8,13-15H,7,9-10H2,1H3,(H,19,23,24)/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGONCMFUCIXRLO-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCC3=CC=CC=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCC3=CC=CC=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153274
Record name 3'-Azido-5'-O-benzyl-3'-deoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121456-55-1
Record name 3'-Azido-5'-O-benzyl-3'-deoxythymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121456551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Azido-5'-O-benzyl-3'-deoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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